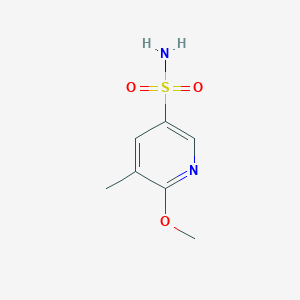

6-Methoxy-5-methylpyridine-3-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-5-methylpyridine-3-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3S/c1-5-3-6(13(8,10)11)4-9-7(5)12-2/h3-4H,1-2H3,(H2,8,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKSDUOGDZGDAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1OC)S(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 6 Methoxy 5 Methylpyridine 3 Sulfonamide

Classical and Contemporary Synthetic Routes to 6-Methoxy-5-methylpyridine-3-sulfonamide and its Analogues

The formation of the S-N bond in sulfonamides can be achieved through various pathways, from traditional reactions involving sulfonyl chlorides to more recent innovations that offer milder conditions and broader substrate compatibility.

Strategies Utilizing Sulfonyl Chloride Derivatives

The most conventional and widely used method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with ammonia (B1221849) or a primary/secondary amine. cbijournal.comnih.gov For the target molecule, this involves the reaction of 6-methoxy-5-methylpyridine-3-sulfonyl chloride with an ammonia source. This approach is straightforward and generally high-yielding. chemicalbook.comeurjchem.com

The general reaction proceeds by nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride ion. Typically, a base such as pyridine (B92270) or triethylamine (B128534) is used to neutralize the hydrochloric acid byproduct. cbijournal.com The synthesis of the requisite pyridine-3-sulfonyl chloride precursor can be accomplished through methods like the diazotization of 3-aminopyridine (B143674) followed by a sulfonyl chlorination reaction. google.comchemicalbook.com While robust, the synthesis of sulfonyl chlorides can require harsh reagents like chlorosulfonic acid, which may limit functional group tolerance. nih.govnih.gov

Table 1: Representative Synthesis of Pyridine-3-sulfonamide (B1584339) from Sulfonyl Chloride

| Starting Material | Reagent | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Pyridine-3-sulfonyl chloride | Ammonia (in dioxane) | Tetrahydrofuran (THF) | Room Temperature, 1 hr | 71% | chemicalbook.com |

| Pyridine-3-sulfonyl chloride HCl | Ammonia (7N in MeOH) | Dichloromethane (DCM) | Room Temperature, 50 min | 91% | chemicalbook.com |

Approaches via Sulfinylamine Reagents

Contemporary methods have introduced sulfinylamine reagents as versatile precursors for sulfonamide synthesis, often allowing for more modular and convenient routes. acs.org Reagents like N-sulfinyl-O-(tert-butyl)hydroxylamine (t-BuONSO) can react directly with organometallic reagents, such as Grignard or organolithium species, to furnish primary sulfonamides in a single step. nih.govacs.org This approach would involve the formation of an organometallic derivative of the pyridine ring, which then attacks the sulfinylamine.

This method is particularly valuable as it bypasses the need for potentially unstable sulfonyl chlorides and often demonstrates broad functional group tolerance. nih.gov Another strategy involves the palladium-catalyzed addition of aryl halides to N-sulfinylamines to produce intermediate sulfinamides, which can then be oxidized to the corresponding sulfonamides. nih.gov This modular two-step sequence allows for significant variation in both the pyridine and amine components. acs.org

One-Pot Multicomponent Synthesis Approaches

One-pot syntheses are highly efficient as they reduce the need for intermediate purification steps, saving time and resources. A notable modern strategy for forming sulfonamides, including heteroaryl variants, involves a copper-catalyzed one-pot conversion of aromatic carboxylic acids to sulfonyl chlorides, followed by in-situ amination. nih.gov This decarboxylative halosulfonylation method allows for the synthesis of sulfonamides directly from readily available carboxylic acids and amines. nih.gov

Another approach is the three-component coupling of an aryl halide, a sulfur dioxide surrogate (like DABCO•(SO2)2), and an amine, which can be catalyzed by transition metals such as palladium. acs.org For pyridine-containing structures, multicomponent reactions can be designed to construct the heterocyclic ring and the sulfonamide moiety in a sequential or concerted manner, offering a rapid route to complex molecules. nih.govmdpi.com

Sulfonamide Formation from Sulfinates and Amines

An increasingly popular metal-free approach to sulfonamides involves the oxidative coupling of sulfinate salts with amines. cbijournal.com This method typically uses an oxidant like iodine to mediate the formation of the S-N bond under mild, often aqueous, conditions. cbijournal.com The required 6-methoxy-5-methylpyridine-3-sulfinate salt can be prepared from the corresponding bromo-pyridine via lithium-halogen exchange followed by quenching with sulfur dioxide.

This strategy is considered environmentally friendly and tolerates a wide range of functional groups. cbijournal.com The reaction proceeds readily at room temperature and can be used to synthesize primary, secondary, and tertiary sulfonamides in good to excellent yields. nih.gov

Catalytic Systems in the Synthesis of this compound Derivatives

Catalysis, particularly using transition metals, is pivotal for creating derivatives of this compound, enabling the formation of C-N and C-C bonds that are otherwise difficult to construct.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is essential for the N-arylation or N-alkylation of the sulfonamide nitrogen, as well as for building more complex analogues through C-C bond formation.

Palladium-Catalyzed C-N Coupling: The Buchwald-Hartwig amination and related palladium-catalyzed C-N cross-coupling reactions are powerful tools for synthesizing N-aryl and N-heteroaryl sulfonamides. semanticscholar.orgacs.org This involves coupling a (hetero)aryl halide or pseudohalide with the sulfonamide. Due to the lower nucleophilicity of sulfonamides compared to amines, specialized ligands and conditions are often required. semanticscholar.orgacs.org For instance, the Pd/AdBippyPhos catalyst system has been identified as effective for coupling weakly nucleophilic sulfonamides with heteroaryl halides. semanticscholar.org

Copper-Catalyzed C-N Coupling: Copper-catalyzed N-arylation (Ullmann condensation) is a classical and continually evolving method for forming C-N bonds. Modern systems using ligands like oxalamides or picolinamides offer powerful catalytic activity for the N-arylation of sulfonamides with a broad range of (hetero)aryl bromides and chlorides. nih.gov These reactions are often more cost-effective than their palladium-catalyzed counterparts and are highly valuable for synthesizing pharmaceutically relevant N-(hetero)aryl sulfonamides. nih.govresearchgate.netresearchgate.net

Palladium-Catalyzed C-C Coupling: For building complex analogues, palladium-catalyzed cross-coupling reactions like the Suzuki or Stille coupling are indispensable. A common strategy involves preparing a boronic acid or ester derivative of a sulfonamide-containing pyridine, which is then coupled with a (hetero)aryl halide. nih.gov This allows for the modular construction of biaryl or hetero-biaryl structures, significantly expanding the chemical diversity of the synthesized analogues. nih.gov

Table 2: Examples of Catalytic Systems for Sulfonamide Derivatization

| Reaction Type | Catalyst/Ligand System | Coupling Partners | Purpose | Reference |

|---|---|---|---|---|

| C-N Coupling (N-Arylation) | Pd / AdBippyPhos | Sulfonamide + Heteroaryl Halide | Synthesis of N,N-diaryl sulfonamides | semanticscholar.org |

| C-N Coupling (N-Arylation) | CuI / Oxalamide Ligand | Sulfonamide + (Hetero)aryl Bromide | Direct N-arylation of sulfonamides | nih.gov |

| C-C Coupling (Suzuki) | Pd(PPh3)4 | Pyridyl Borate Ester + Bromo Compound | Construction of key C-C bonds | nih.gov |

| Chlorosulfonylation | Pd(OAc)2 / SPhos | Arylboronic Acid + Phenyl Chlorosulfate | Synthesis of sulfonyl chloride precursors | mit.edu |

Application of Magnetic Nanoparticle Catalysts

The synthesis of pyridine-sulfonamide derivatives can be enhanced through the use of advanced catalytic systems, among which magnetic nanoparticle (MNP) catalysts are gaining prominence. These catalysts offer a combination of high surface area and superparamagnetism, allowing for efficient reactions and easy separation from the reaction mixture using an external magnet. While direct synthesis of this compound using MNP catalysts is not extensively documented, the principles are well-established in related organic transformations.

Typically, magnetite (Fe₃O₄) nanoparticles are coated with a silica (B1680970) (SiO₂) shell to prevent oxidation and allow for further functionalization. The silica surface can be modified to anchor acidic or basic catalytic groups. For sulfonamide synthesis, a sulfonic acid-functionalized MNP (Fe₃O₄@SiO₂-SO₃H) could serve as a solid acid catalyst. orgchemres.org This type of catalyst is effective in various acid-catalyzed reactions and offers benefits such as high yields, short reaction times, and reusability. orgchemres.org

The general procedure for such a catalyzed synthesis would involve:

Preparation of the Catalyst : Synthesis of Fe₃O₄ nanoparticles, followed by coating with a silica layer and subsequent functionalization with sulfonic acid groups.

Catalytic Reaction : The reactants for forming the pyridine-sulfonamide scaffold would be mixed in a suitable solvent with the MNP catalyst.

Separation and Reuse : Upon completion of the reaction, the catalyst is isolated using an external magnet, washed, and can be reused for subsequent reaction cycles.

This methodology aligns with the principles of green chemistry by minimizing waste and allowing for catalyst recycling. mdpi.com

Mechanochemical Synthesis Protocols

Mechanochemical synthesis, which utilizes mechanical energy from grinding or milling to drive chemical reactions, presents a solvent-free alternative to traditional solution-phase synthesis. rsc.org This technique is particularly advantageous for its reduced environmental impact, high yields, and often shorter reaction times.

A developed protocol for the synthesis of aromatic sulfonamides involves a three-component palladium-catalyzed aminosulfonylation reaction using mechanical energy. rsc.orgresearchgate.net This approach can accommodate a wide range of primary and secondary amines, reacting them with aryl bromides or carboxylic acids and a sulfur dioxide source like potassium metabisulfite (B1197395) (K₂S₂O₅). rsc.org

Table 1: Key Features of Mechanochemical Sulfonamide Synthesis

| Feature | Description | Reference |

|---|---|---|

| Methodology | Palladium-catalyzed three-component aminosulfonylation. | rsc.org |

| Reactants | Aryl halide/acid, amine, K₂S₂O₅. | researchgate.net |

| Energy Source | Mechanical milling/grinding. | rsc.org |

| Advantages | Solvent-free, high efficiency, wide substrate scope. | researchgate.net |

| Scalability | Reactions can be scaled up to gram quantities. | rsc.orgresearchgate.net |

For the synthesis of this compound, this would translate to reacting a suitable precursor, such as 3-bromo-6-methoxy-5-methylpyridine, with an ammonia source and K₂S₂O₅ in the presence of a palladium catalyst within a ball mill. The tolerance of this method to various functional groups makes it a viable and efficient route to a diverse array of sulfonamides. rsc.org

Derivatization Strategies and Functional Group Transformations

The this compound scaffold is a versatile platform for further chemical modification. Derivatization can be targeted at the sulfonamide group or the pyridine ring to generate novel molecules with tailored properties.

Late-Stage Functionalization of Sulfonamide Moieties

Late-stage functionalization (LSF) is a powerful strategy in drug discovery, allowing for the direct modification of complex molecules at a late point in the synthetic sequence. The sulfonamide group, often considered relatively inert, can be activated for LSF through several modern synthetic methods. acs.orgacs.org

One approach involves a metal-free, photocatalytic method that converts the sulfonamide into a sulfonyl radical intermediate. acs.org This reactive species can then be combined with various alkene fragments to form more complex sulfones. ox.ac.uk Another strategy is the diazotization-enabled deaminative functionalization of primary sulfonamides, which obviates the need for pre-functionalization. figshare.com

A set of six distinct C-H functionalization reactions directed by the sulfonamide group itself has also been developed, including olefination, arylation, and halogenation. acs.org These methods provide a toolkit for rapidly generating analogues of a lead compound.

Table 2: Late-Stage Functionalization Strategies for Sulfonamides

| Strategy | Intermediate | Transformation | Reference |

|---|---|---|---|

| Photocatalysis | Sulfonyl Radical | Hydrosulfonylation of alkenes | acs.org |

| Diazotization | Diazonium Species | Deaminative coupling | figshare.com |

Design and Synthesis of Hybrid Pyridine-Sulfonamide Scaffolds

Hybrid molecules that combine the pyridine-sulfonamide core with other pharmacologically relevant scaffolds are a major focus of medicinal chemistry research. nih.gov The pyridine ring is a key component in numerous bioactive compounds, and its combination with a sulfonamide moiety can lead to synergistic effects. rsc.orgnih.gov

Strategies for creating these hybrids often involve multi-component reactions where the pyridine and sulfonamide moieties are constructed in a single step from simpler precursors. rsc.org For example, new classes of functionalized pyridine-based benzothiazoles and benzimidazoles incorporating sulfonamide groups have been developed. acs.org These syntheses often start with a key precursor bearing the sulfonamide group, which is then reacted with various electrophiles to build the final hybrid structure. acs.org The goal is to create novel molecular architectures that can interact with biological targets in new ways. nih.govrsc.org

Formation of Proton Transfer Salts and Metal Complexes

The basic nitrogen atom of the pyridine ring and the acidic protons of the sulfonamide group allow this compound to participate in acid-base and coordination chemistry.

Proton Transfer Salts: The interaction between a Lewis basic pyridine and a Brønsted acid can lead to proton transfer, forming a molecular salt. nih.gov This process is relevant in pharmaceutical sciences for modifying the physicochemical properties of a drug substance. In mass spectrometry, sulfonamides are preferentially protonated at the sulfonamide nitrogen, which can lead to the dissociation of the S-N bond and the formation of an ion-neutral complex. nih.gov The controlled formation of proton transfer salts can be used to create specific supramolecular structures held together by charge-assisted hydrogen bonds. nih.govresearchgate.net

Metal Complexes: The pyridine nitrogen and the sulfonamide group are excellent ligands for coordinating with transition metals. researchgate.netwikipedia.org The formation of metal complexes can significantly enhance the pharmacological properties of the parent sulfonamide. researchgate.net A wide range of transition metals, including copper, nickel, and silver, form stable complexes with pyridine-containing ligands. jscimedcentral.com These complexes can exhibit various geometries, such as octahedral or tetrahedral, depending on the metal ion and other ligands present. wikipedia.orgarchive.org

Chemical Reactivity Profiles and Reaction Mechanisms

The chemical reactivity of this compound is governed by the electronic properties of its constituent parts: the electron-rich methoxy- and methyl-substituted pyridine ring and the electron-withdrawing sulfonamide group.

Electrophilic aromatic substitution on the pyridine ring is a key reaction. Sulfonation of pyridine itself occurs preferentially at the 3-position because the carbocation intermediate formed by attack at this position is more stable than the intermediates from attack at the 2- or 4-positions. vaia.com In the case of this compound, the existing substituents will further direct any subsequent electrophilic attack. The methoxy (B1213986) group is a strong activating group, while the methyl group is weakly activating.

The synthesis of the pyridine-sulfonamide core itself can proceed through various mechanisms. A plausible mechanism for the formation of certain pyridine derivatives involves a cooperative vinylogous anomeric-based oxidation. rsc.org In the fragmentation of protonated sulfonamides, a key mechanistic step is the dissociation of the S-N bond upon N-protonation, followed by an intramolecular charge transfer within an intermediate ion-neutral complex. nih.gov This highlights the inherent reactivity of the sulfonamide linkage under specific conditions.

Oxidation Pathways of the Sulfonamide Group

The oxidation of the sulfonamide group in aromatic and heterocyclic compounds is a transformation that can lead to various outcomes, depending on the oxidant and reaction conditions. While specific studies on the oxidation of this compound are not extensively detailed in the available literature, general principles of sulfonamide chemistry suggest potential pathways.

One possible transformation involves the oxidation of the nitrogen atom of the sulfonamide. However, a more common and significant oxidation pathway observed in analogous compounds containing a sulfonamide linked to an amino-heterocycle involves oxidative degradation. For instance, studies on the oxidation of sulfonamide antibiotics with potent oxidizing agents like ferrate(VI) have shown complex reaction pathways. These can include hydroxylation of the aromatic or heterocyclic ring and, in some cases, extrusion of sulfur dioxide (SO₂). nsf.gov The reaction is often initiated by an electron transfer from the aromatic moiety. nsf.gov In the case of this compound, the pyridine ring's electron density, modulated by the methoxy and methyl groups, would influence its susceptibility to such oxidative processes.

Another synthetic strategy involves the conversion of the primary sulfonamide into a more reactive species. For example, primary sulfonamides can be activated by reacting with a pyrylium (B1242799) salt, such as Pyry-BF₄, to form a sulfonyl chloride derivative in situ. This transformation primes the sulfonamide group for subsequent reactions rather than being a direct oxidation of the sulfur atom to a higher oxidation state like a sulfonic acid. nih.gov This activated sulfonyl chloride can then react with a variety of nucleophiles. nih.gov

Table 1: Potential Oxidation and Activation Reactions of the Sulfonamide Group

| Reaction Type | Reagent/Condition | Potential Product | Reference |

|---|---|---|---|

| Oxidative Degradation | Strong Oxidants (e.g., Ferrate(VI)) | Hydroxylated pyridine derivatives, SO₂ extrusion products | nsf.gov |

| Activation to Sulfonyl Chloride | Pyry-BF₄, then a chloride source | 6-Methoxy-5-methylpyridine-3-sulfonyl chloride | nih.gov |

Reduction Reactions and Amine Formation

The reduction of a sulfonamide group to an amine is a valuable transformation in organic synthesis, providing a route to aminopyridine derivatives. While specific protocols for this compound are not readily found, the reduction of sulfonamides is a well-established chemical conversion.

Powerful reducing agents are typically required to cleave the strong sulfur-nitrogen bond. Reagents such as lithium aluminum hydride (LiAlH₄) are commonly employed for this purpose. The reaction would involve the reduction of the sulfonamide moiety to furnish the corresponding aminomethylpyridine or, more likely, direct reduction to the amine with cleavage of the sulfonyl group, though the latter is a more complex reductive cleavage. A more direct reduction would yield 3-amino-6-methoxy-5-methylpyridine. The specific outcome would depend on the reaction conditions and the precise reducing agent used.

Alternative reducing systems, such as those involving dissolving metals, have also been used for the reductive cleavage of sulfonamides, although these are often employed for N-substituted sulfonamides as protecting groups. The feasibility of such methods for a primary sulfonamide on a pyridine ring would require experimental verification.

Table 2: Potential Reduction Reactions for Amine Formation

| Reaction Type | Reagent/Condition | Potential Product |

|---|---|---|

| Sulfonamide Reduction | Lithium Aluminum Hydride (LiAlH₄) in an etheral solvent (e.g., THF) | 3-Amino-6-methoxy-5-methylpyridine |

Substitution Reactions Involving Methoxy and Sulfonamide Groups

The pyridine ring of this compound is susceptible to nucleophilic substitution reactions, particularly at the positions activated by the electron-withdrawing sulfonamide group and bearing a good leaving group like the methoxy group.

The methoxy group at the 6-position can potentially be displaced by various nucleophiles. Research on other methoxypyridines has demonstrated that the methoxy group can be substituted by amines in the presence of a sodium hydride-iodide composite, which facilitates the nucleophilic aromatic substitution (SNAr). ntu.edu.sgntu.edu.sg This methodology could foreseeably be applied to this compound to introduce a range of amino substituents at the 6-position. The reaction proceeds by the formation of a sodium amide in situ, which then acts as the nucleophile. ntu.edu.sg The success of this reaction would be influenced by the electronic effects of the other ring substituents.

Direct substitution on the primary sulfonamide group is less common without prior activation. However, as mentioned previously, the conversion of the sulfonamide to a sulfonyl chloride opens up a plethora of substitution possibilities. nih.gov Once formed, the 6-methoxy-5-methylpyridine-3-sulfonyl chloride can react with a wide array of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of substituted sulfonamides, sulfonates, and thiosulfonates, respectively. This two-step sequence allows for the late-stage functionalization of the sulfonamide moiety. nih.gov

Table 3: Potential Substitution Reactions

| Functional Group | Reaction Type | Reagent/Condition | Potential Product | Reference |

|---|---|---|---|---|

| Methoxy Group | Nucleophilic Aromatic Substitution (SNAr) | Amine, Sodium Hydride (NaH), Lithium Iodide (LiI) | 6-Amino-substituted-5-methylpyridine-3-sulfonamide | ntu.edu.sgntu.edu.sg |

| Sulfonamide Group | Activation | Pyry-BF₄, Chloride source | 6-Methoxy-5-methylpyridine-3-sulfonyl chloride | nih.gov |

| Nucleophilic Substitution (post-activation) | Amine, Alcohol, or Thiol | N-substituted sulfonamide, Sulfonate ester, or Thiosulfonate | nih.gov |

Structural Elucidation and Advanced Conformational Analysis of 6 Methoxy 5 Methylpyridine 3 Sulfonamide

Spectroscopic Characterization Techniques for Structural Confirmation

Spectroscopy is the primary tool for the initial elucidation and confirmation of a synthesized chemical structure. Techniques like Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the molecular framework.

NMR spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed connectivity map of the molecule can be constructed.

For 6-Methoxy-5-methylpyridine-3-sulfonamide, ¹H NMR would be expected to show distinct signals for each unique proton environment. The aromatic protons on the pyridine (B92270) ring would appear as distinct singlets or doublets in the aromatic region (typically δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns confirming their positions relative to the electron-withdrawing sulfonamide group and the electron-donating methoxy (B1213986) group. Signals for the methoxy (-OCH₃) and methyl (-CH₃) protons would appear as sharp singlets in the upfield region (typically δ 3.5-4.5 ppm and δ 2.0-3.0 ppm, respectively). The protons of the sulfonamide (-SO₂NH₂) group would likely appear as a broad singlet, the chemical shift of which can be concentration-dependent due to hydrogen bonding.

¹³C NMR spectroscopy provides complementary information, showing a single peak for each unique carbon atom. The chemical shifts would confirm the presence of the pyridine ring carbons, the methyl and methoxy carbons, with the carbon atom directly attached to the sulfonamide group being significantly deshielded and appearing further downfield.

Table 3.1.1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

| Pyridine-H2 | 8.5 - 8.8 | 145 - 150 |

| Pyridine-H4 | 7.8 - 8.1 | 130 - 135 |

| Methoxy (-OCH₃) | 3.9 - 4.2 | 55 - 60 |

| Methyl (-CH₃) | 2.2 - 2.5 | 15 - 20 |

| Sulfonamide (-NH₂) | 7.0 - 7.5 (broad) | N/A |

| Pyridine-C3 | N/A | 125 - 130 |

| Pyridine-C5 | N/A | 120 - 125 |

| Pyridine-C6 | N/A | 160 - 165 |

Note: These are predicted values based on general chemical shift ranges for similar functional groups and may differ from experimental values.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. For this compound, the FT-IR spectrum would display characteristic absorption bands confirming its key structural components. The sulfonamide group is particularly prominent, showing asymmetric and symmetric stretching vibrations for the S=O bonds typically in the ranges of 1370–1330 cm⁻¹ and 1180–1160 cm⁻¹, respectively. The N-H stretching of the sulfonamide amine would appear as one or two bands in the 3400–3200 cm⁻¹ region. acs.org Other expected peaks would include C-H stretches for the aromatic and methyl groups (~3100-2850 cm⁻¹), C=N and C=C stretching vibrations for the pyridine ring (~1600-1450 cm⁻¹), and C-O stretching for the methoxy group (~1250 cm⁻¹).

Table 3.1.2: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Sulfonamide (-NH₂) | N-H Stretch | 3400 - 3200 |

| Sulfonamide (-SO₂) | Asymmetric S=O Stretch | 1370 - 1330 |

| Sulfonamide (-SO₂) | Symmetric S=O Stretch | 1180 - 1160 |

| Aromatic C-H | C-H Stretch | 3100 - 3000 |

| Methyl/Methoxy C-H | C-H Stretch | 2950 - 2850 |

| Pyridine Ring | C=C, C=N Stretch | 1600 - 1450 |

| Methoxy C-O | C-O Stretch | ~1250 |

X-ray Crystallography for Three-Dimensional Structural Determination

While spectroscopic methods confirm the chemical formula and connectivity, single-crystal X-ray crystallography provides unambiguous, high-resolution information about the three-dimensional structure of a molecule in the solid state. This technique is invaluable for determining bond lengths, bond angles, and the precise spatial arrangement of atoms.

An X-ray crystallographic analysis of this compound would begin with growing a suitable single crystal. The crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to determine the crystal system (e.g., monoclinic, orthorhombic), space group, and the dimensions of the unit cell (the smallest repeating unit of the crystal lattice). These parameters—a, b, c, α, β, and γ—define the size and shape of the unit cell. For sulfonamide derivatives, various crystal systems are possible, and the specific parameters are unique to the compound's crystal packing. lookchem.commdpi.com

Table 3.2.1: Representative Crystal Data for a Pyridine Sulfonamide Derivative

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.0 |

| c (Å) | 9.5 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 980 |

| Z (Molecules/unit cell) | 4 |

Note: This table shows representative data for a related class of compounds and does not represent experimental data for the title compound.

The conformation of a molecule describes the rotation around its single bonds. For sulfonamides, a key conformational feature is the torsion or dihedral angle around the C-S bond, which defines the orientation of the sulfonamide group relative to the pyridine ring. mdpi.com Analysis of the crystal structure would reveal the preferred conformation in the solid state, which is often a balance between intramolecular steric effects and favorable intermolecular interactions. The orientation of the methoxy group relative to the pyridine ring is another important conformational parameter that would be precisely determined.

The sulfonamide group is an excellent hydrogen bond donor (-NH₂) and acceptor (-SO₂-). figshare.com Consequently, intermolecular hydrogen bonds are a dominant force in the crystal packing of sulfonamides. nih.govresearchgate.net X-ray analysis would precisely map these interactions. Typically, the NH₂ protons form hydrogen bonds with the sulfonyl oxygen atoms or the pyridine nitrogen of neighboring molecules. researchgate.net These interactions often link molecules into well-defined patterns, such as chains or dimers, which then assemble into a three-dimensional supramolecular architecture. lookchem.comacs.org Understanding this hydrogen-bonding network is crucial as it dictates many of the material's physical properties.

Crystallographic Disorder Studies

The refinement of a crystal structure containing disorder requires specialized models. Typically, the disordered fragments are modeled with partial occupancies, where the sum of the occupancies for all positions of a given atom is equal to one. The geometric parameters of the disordered components are often restrained or constrained to chemically reasonable values to achieve a stable refinement. Advanced crystallographic software is employed to handle these complex structural models. While no specific data exists for this compound, the general principles of disorder analysis in sulfonamides would be applicable in its crystallographic investigation.

Advanced Methods for Structural and Electronic Characterization

Elemental analysis is a fundamental technique used to determine the elemental composition (by mass) of a sample. For a pure compound, the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) should closely match the theoretically calculated values based on its chemical formula. This comparison serves as a crucial checkpoint for the purity and identity of a synthesized compound.

For this compound, with the chemical formula C₇H₁₀N₂O₃S, the theoretical elemental composition can be calculated as follows:

Carbon (C): (7 * 12.011) / 218.24 * 100% = 38.52%

Hydrogen (H): (10 * 1.008) / 218.24 * 100% = 4.62%

Nitrogen (N): (2 * 14.007) / 218.24 * 100% = 12.83%

Sulfur (S): (1 * 32.06) / 218.24 * 100% = 14.69%

While specific experimental elemental analysis data for this compound is not available in the reviewed literature, any synthesized sample of this compound would be expected to yield experimental values in close agreement with these theoretical percentages, typically within a ±0.4% margin of error, to be considered pure.

| Element | Theoretical % | Experimental % (Hypothetical) |

|---|---|---|

| Carbon (C) | 38.52 | Data not available |

| Hydrogen (H) | 4.62 | Data not available |

| Nitrogen (N) | 12.83 | Data not available |

| Sulfur (S) | 14.69 | Data not available |

Molar conductivity and magnetic susceptibility measurements are pivotal in characterizing the metal complexes of ligands such as this compound. These techniques provide insights into the nature of the electrolyte and the electronic structure of the central metal ion, respectively.

Molar Conductivity: This measurement helps in determining whether a metal complex is an electrolyte or a non-electrolyte in a given solvent. The molar conductivity (ΛM) is measured for a dilute solution of the complex. The magnitude of ΛM is indicative of the number of ions produced when the complex dissolves. For instance, a non-electrolyte will have a very low ΛM value, while a 1:1 electrolyte will have a significantly higher value, and so on.

Magnetic Susceptibility: This property is used to determine the number of unpaired electrons in a metal complex, which in turn helps in deducing the geometry and the nature of bonding in the complex. Paramagnetic substances, which contain unpaired electrons, are attracted to a magnetic field, while diamagnetic substances, with all electrons paired, are repelled by it. The effective magnetic moment (μeff) can be calculated from the measured magnetic susceptibility and is often reported in Bohr Magnetons (B.M.).

Specific experimental data on the molar conductivity and magnetic susceptibility of metal complexes of this compound are not documented in the available literature. However, for hypothetical metal complexes of this ligand, one would expect to see data presented in a similar format to the tables below. The interpretation of this data would be crucial in elucidating the structure and bonding of such complexes.

| Hypothetical Complex | Molar Conductivity (ΛM) in Ω⁻¹cm²mol⁻¹ | Electrolytic Nature |

|---|---|---|

| [M(L)₂Cl₂] | Data not available | Data not available |

| M(L)₂₂ | Data not available | Data not available |

| Hypothetical Complex | Magnetic Moment (μeff) in B.M. | Number of Unpaired Electrons | Geometry Inference |

|---|---|---|---|

| [Co(L)₂Cl₂] | Data not available | Data not available | Data not available |

| [Ni(L)₂Cl₂] | Data not available | Data not available | Data not available |

| [Cu(L)₂Cl₂] | Data not available | Data not available | Data not available |

Theoretical and Computational Chemistry Studies on 6 Methoxy 5 Methylpyridine 3 Sulfonamide

Quantum Mechanical Investigations

Quantum mechanical methods are crucial for understanding the intrinsic properties of a molecule at the electronic level. These studies provide insights into geometry, stability, and reactivity.

Density Functional Theory (DFT) for Geometric and Electronic Structures

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine optimized molecular geometry, bond lengths, bond angles, and various electronic properties such as total energy and dipole moment. Typically, calculations are performed using specific functionals, like B3LYP, in conjunction with a basis set such as 6-311G(d,p) to achieve a balance between accuracy and computational cost.

No specific DFT studies on 6-Methoxy-5-methylpyridine-3-sulfonamide are publicly available. A hypothetical data table for such an analysis is presented below.

Table 1: Hypothetical DFT Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | C-S | --- |

| Bond Length | S-N | --- |

| Bond Length | S=O | --- |

| Bond Length | C-O (methoxy) | --- |

| Bond Angle | O-S-O | --- |

| Bond Angle | C-S-N | --- |

| Dihedral Angle | C-C-S-N | --- |

Note: The data in this table is for illustrative purposes only and does not represent actual computational results.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Specific FMO analysis for this compound has not been reported in the available literature.

Table 2: Hypothetical FMO Properties for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | --- |

| LUMO Energy | --- |

| HOMO-LUMO Gap (ΔE) | --- |

Note: The data in this table is for illustrative purposes only and does not represent actual computational results.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack).

No MEP maps for this compound have been published.

Molecular Dynamics (MD) Simulations and Docking Studies

These computational techniques are essential for studying the behavior of a molecule in a biological environment, such as its interaction with a protein target.

Ligand-Protein Interaction Modeling and Binding Affinity Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This is followed by the prediction of the binding affinity, often expressed as a binding energy or docking score. These studies are fundamental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

There are no available molecular docking studies featuring this compound as a ligand.

Table 3: Hypothetical Docking Results for this compound with a Target Protein

| Parameter | Value | Interacting Residues |

|---|---|---|

| Binding Affinity (kcal/mol) | --- | --- |

| Hydrogen Bonds | --- | --- |

| Hydrophobic Interactions | --- | --- |

Note: The data in this table is for illustrative purposes only and does not represent actual computational results.

Conformational Dynamics and Stability Analysis

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. For a ligand-protein complex, MD simulations can provide insights into the stability of the binding pose predicted by docking, the flexibility of the ligand and protein, and the conformational changes that may occur upon binding. Analysis of the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common methods to assess the stability and dynamics of the system over time.

No MD simulation studies for this compound have been reported.

Computational Analysis of Optical and Electronic Properties

Computational chemistry provides a powerful lens through which to investigate the molecular properties of novel compounds. In the absence of specific published experimental or theoretical studies on this compound, this section will outline the established methodologies used for such analyses.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Absorption

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical modeling method used to investigate the excited states of molecules and predict their electronic absorption spectra. This analysis is crucial for understanding how a molecule interacts with light.

The process involves calculating the electronic transition energies and oscillator strengths. These values correspond to the wavelengths of light the molecule will absorb and the intensity of that absorption. The results are typically presented in a table format, detailing the major electronic transitions, the orbitals involved (e.g., from the Highest Occupied Molecular Orbital, HOMO, to the Lowest Unoccupied Molecular Orbital, LUMO), and the nature of these transitions (e.g., π-π* or n-π*).

Table 1: Hypothetical TD-DFT Data for this compound

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| S0 → S1 | 320 | 0.15 | HOMO → LUMO (95%) |

| S0 → S2 | 285 | 0.08 | HOMO-1 → LUMO (80%) |

| S0 → S3 | 250 | 0.22 | HOMO → LUMO+1 (90%) |

Note: This data is illustrative and not based on actual calculations for the specified compound.

Non-Linear Optical (NLO) Property Predictions and Charge Transfer Analysis

Non-linear optical (NLO) properties of a molecule describe its behavior in the presence of a strong electromagnetic field, such as that from a laser. Molecules with significant NLO properties are of interest for applications in optoelectronics and photonics.

Computational methods, often based on DFT, can predict various NLO parameters, including the first hyperpolarizability (β). A large β value indicates a strong NLO response. This property is often linked to intramolecular charge transfer (ICT), where electron density is significantly redistributed upon electronic excitation.

Charge transfer analysis, often visualized through molecular orbital plots (HOMO and LUMO), can elucidate the electronic transitions that give rise to NLO properties. The separation of electron density between the HOMO and LUMO is a key indicator of charge transfer character.

Table 2: Hypothetical NLO Properties and Charge Transfer Analysis for this compound

| Parameter | Value | Unit |

|---|---|---|

| Dipole Moment (μ) | 3.5 | Debye |

| First Hyperpolarizability (β) | 15 x 10⁻³⁰ | esu |

| HOMO Energy | -6.2 | eV |

| LUMO Energy | -1.8 | eV |

| HOMO-LUMO Gap | 4.4 | eV |

Note: This data is illustrative and not based on actual calculations for the specified compound.

The analysis would typically involve examining the distribution of the HOMO and LUMO across the molecule. For instance, the HOMO might be localized on the pyridine (B92270) ring and the methoxy (B1213986) group, while the LUMO might be concentrated on the sulfonamide group, indicating a charge transfer from the ring system to the sulfonamide upon excitation.

Molecular Mechanisms of Action and Biological Target Interactions of 6 Methoxy 5 Methylpyridine 3 Sulfonamide Derivatives

In Vitro Enzyme Inhibition and Kinase Modulation

Inhibition of Phosphatidylinositol 3-Kinase (PI3K) Pathway Components

The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. nih.gov Dysregulation of this pathway is a hallmark of many cancers, making its components attractive therapeutic targets. nih.govresearchgate.net Sulfonamide methoxypyridine derivatives have been designed and evaluated as potent inhibitors of PI3K. researchgate.netnih.gov

One study detailed the synthesis of a series of sulfonamide methoxypyridine derivatives as novel PI3K/mTOR dual inhibitors. dntb.gov.ua Among these, a compound designated as 22c , which features a quinoline (B57606) core, demonstrated exceptionally strong inhibitory activity against the PI3Kα isoform with an IC50 value of 0.22 nM. dntb.gov.uadoaj.org The potent inhibition of PI3K by these derivatives is further evidenced by their ability to decrease the phosphorylation of downstream effectors like AKT, a key protein in the pathway. dntb.gov.uadoaj.org Molecular docking studies have helped to confirm the binding mode of these derivatives within the active site of PI3Kα. dntb.gov.ua

The development of these inhibitors is based on a scaffold hopping strategy, aiming to create novel and potent compounds that can effectively block the aberrant signaling characteristic of cancer cells. nih.govdntb.gov.ua The high frequency of mutations in the PI3K pathway in various cancers has driven the development of small molecule inhibitors, and these sulfonamide derivatives represent a promising class of such agents. nih.gov

Table 1: PI3Kα Inhibitory Activity of a Key Sulfonamide Methoxypyridine Derivative

| Compound | Core Structure | PI3Kα IC50 (nM) |

|---|---|---|

| 22c | Quinoline | 0.22 |

Mammalian Target of Rapamycin (B549165) (mTOR) Pathway Interactions

The mammalian target of rapamycin (mTOR) is a crucial kinase that functions downstream of the PI3K/AKT pathway, regulating cell growth, proliferation, and survival. researchgate.net Given the interconnectedness of these signaling cascades, dual inhibition of both PI3K and mTOR is a strategic approach in cancer therapy to prevent feedback loop activation and overcome resistance. nih.gov

The same series of sulfonamide methoxypyridine derivatives designed as PI3K inhibitors were also found to potently interact with the mTOR pathway. researchgate.netnih.gov Specifically, compound 22c exhibited strong mTOR kinase inhibitory activity with an IC50 value of 23 nM. dntb.gov.uadoaj.org This dual inhibitory action allows for a more complete shutdown of the PI3K/AKT/mTOR signaling axis. nih.gov By simultaneously blocking both kinases, these compounds can prevent the compensatory activation of AKT that can occur when only mTOR is inhibited. nih.gov The effectiveness of these dual inhibitors has been demonstrated by their ability to induce cell cycle arrest and apoptosis in cancer cell lines. dntb.gov.uadoaj.org

Table 2: mTOR Inhibitory Activity of a Key Sulfonamide Methoxypyridine Derivative

| Compound | Core Structure | mTOR IC50 (nM) |

|---|---|---|

| 22c | Quinoline | 23 |

Carbonic Anhydrase (CA) Isozyme Inhibition Profiles

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. nih.govnih.gov They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and certain cancers. mdpi.com Sulfonamides are a primary class of CA inhibitors, with the deprotonated sulfonamide group (SO2NH-) coordinating to the zinc ion in the enzyme's active site. mdpi.com

Derivatives of pyridine-3-sulfonamide (B1584339) have been synthesized and evaluated for their inhibitory activity against various human (h) CA isozymes, including the cytosolic hCA I and hCA II, and the transmembrane, tumor-associated hCA IX and hCA XII. mdpi.com Studies on 4-substituted pyridine-3-sulfonamides have shown a broad range of inhibitory activity, with inhibition constants (Ki) reaching the nanomolar range for specific isoforms. mdpi.com For instance, some derivatives showed high potency against hCA II (Ki down to 271 nM), hCA IX (Ki down to 137 nM), and hCA XII (Ki down to 91 nM). mdpi.com Notably, selectivity for certain isoforms has been achieved, which is crucial for targeted therapy. For example, some compounds have demonstrated significant selectivity for the cancer-associated hCA IX over the ubiquitous hCA II. mdpi.com

Table 3: Inhibitory Activity of Representative Pyridine-3-Sulfonamide Derivatives against Human Carbonic Anhydrase Isoforms

| Isoform | Inhibition Constant (Ki) Range for Pyridine-3-Sulfonamide Derivatives |

|---|---|

| hCA II | Down to 271 nM |

| hCA IX | Down to 137 nM |

| hCA XII | Down to 91 nM |

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and are critical for cell division, making them a key target for anticancer drugs. encyclopedia.pubnih.gov A variety of compounds, including some sulfonamide derivatives, have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. mdpi.com These agents often bind to the colchicine (B1669291) site on β-tubulin. mdpi.comnih.gov

Research into related structures suggests that substitutions on the aromatic rings of tubulin inhibitors are crucial for their activity. For instance, studies on indazole derivatives indicated that a methyl or methoxy (B1213986) substitution was preferred for the highest antiproliferative activity. mdpi.com Some of these compounds inhibited tubulin polymerization with IC50 values in the low micromolar range (e.g., 3.39 µM and 4.77 µM). mdpi.com Similarly, certain arylpyridine derivatives have been found to significantly inhibit tubulin polymerization, with one of the most promising compounds having an IC50 value of 2.1 μM. mdpi.com The sulfonamide E7010 (also known as ABT-751) is a known tubulin polymerization inhibitor that binds to the colchicine site and has entered clinical trials. mdpi.com

Mycobacterial Lipoamide (B1675559) Dehydrogenase (Lpd) Inhibition

Lipoamide dehydrogenase (Lpd) is a vital enzyme in Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis. It plays a central role in both metabolism and antioxidant defense, making it an attractive target for new anti-tuberculosis drugs. nih.govcornell.edu High-throughput screening has identified N-methylpyridine-3-sulfonamides as potent and species-selective inhibitors of Mtb Lpd. nih.govcornell.edu

These compounds exhibit low nanomolar affinity and have been shown to be over 1,000-fold more selective for the mycobacterial enzyme compared to the human homologue. nih.govcornell.edu X-ray crystallography has revealed that these sulfonamides bind at the lipoamide channel of the enzyme, a different site from other known inhibitors. nih.gov The selectivity of these inhibitors is attributed, in part, to hydrogen bonding between the sulfonamide's amide oxygen and a species-variant arginine residue (Arg93) within the lipoamide channel. nih.govcornell.edu While initial compounds showed poor penetration into whole mycobacteria, subsequent development has led to analogs with improved permeability and on-target activity within the bacteria. nih.gov

Table 4: Inhibitory Potency of a Sulfonamide Derivative against Mycobacterial Lpd

| Compound | Target | Ki (nM) | Selectivity vs. Human Lpd |

|---|---|---|---|

| SL418 | Mtb Lpd | 143 | >1300-fold |

Cellular Responses and Pathway Perturbations

The antitumor activity of various sulfonamide derivatives, including those with a methoxypyridine core, is often linked to their ability to disrupt the cell cycle and induce programmed cell death. These cellular-level events are the culmination of specific molecular interactions with key regulatory proteins.

The progression of the cell cycle is a tightly regulated process involving sequential activation of cyclin-dependent kinases (CDKs). Disruption of this cycle is a key strategy in cancer therapy. A variety of structurally novel sulfonamide derivatives have been shown to induce cell cycle arrest, primarily in the G1 phase. nih.govmdpi.com

For instance, studies on certain sulfonamide methoxypyridine derivatives designed as PI3K/mTOR dual inhibitors have demonstrated their capacity to halt cell cycle progression. nih.gov In one such study, the derivative 22c was found to effectively cause cell cycle arrest in the G0/G1 phase in HCT-116 human colon cancer cells in a dose-dependent manner. nih.gov Other sulfonamide-based compounds have also been observed to arrest the cell cycle in the G0/G1 and G2/M phases. nih.gov The novel sulfonamide antitumor agent E7070 was found to disrupt the cell cycle at both the G1/S and G2/M transition points in human non-small cell lung cancer cells. researchgate.net

The underlying mechanisms for this cell cycle inhibition often involve the modulation of key regulatory proteins. Research has shown that some sulfonamides can decrease the expression of cyclin A, cyclin B1, CDK2, and CDC2 proteins. researchgate.net Furthermore, they can suppress the catalytic activity of CDK2, a crucial enzyme for the G1/S transition, often in conjunction with the induction of tumor suppressor proteins like p53 and the CDK inhibitor p21. researchgate.net

Apoptosis, or programmed cell death, is a critical process for eliminating damaged or cancerous cells. Many anticancer agents exert their effects by triggering this pathway. Sulfonamide methoxypyridine derivatives have been shown to be effective inducers of apoptosis in various cancer cell lines. nih.gov

The pro-apoptotic mechanism is often linked to the intrinsic, or mitochondrial, pathway. nih.gov This can involve an increase in intracellular reactive oxygen species (ROS) and a reduction in the mitochondrial membrane potential, which are indicative of mitochondrial dysfunction. nih.gov Some indole (B1671886) sulfonamides, for example, induce apoptosis through a Bcl-2-dependent pathway, which is central to the regulation of the mitochondrial pathway. nih.gov

In the context of PI3K/mTOR inhibition, sulfonamide methoxypyridine derivatives can trigger apoptosis by blocking this critical survival pathway. The derivative 22c was shown to induce apoptosis in HCT-116 cells, a finding confirmed by flow cytometry and Hoechst 33342/PI staining. nih.gov Mechanistically, this was linked to the compound's ability to decrease the phosphorylation of AKT, a key downstream effector in the PI3K/mTOR pathway. nih.gov The inhibition of this signaling cascade ultimately leads to the activation of executioner caspases, such as caspase-3, which orchestrate the dismantling of the cell. researchgate.net

The mitotic spindle, a structure composed of microtubules, is essential for the accurate segregation of chromosomes during cell division. Its disruption leads to mitotic arrest and cell death, making it an attractive target for anticancer drugs. Several classes of sulfonamides have been identified as microtubule-destabilizing agents that interfere with mitotic spindle assembly. nih.govmdpi.comnih.gov

In vitro studies have shown that certain indole sulfonamides inhibit the polymerization of tubulin, the protein subunit of microtubules. nih.gov These compounds were also found to suppress the dynamic instability of microtubules, a critical property for proper spindle function. nih.gov At low, antimitotic concentrations, these derivatives effectively depolymerized the spindle microtubules, leading to disorganized chromosomes, while leaving the microtubule networks in non-dividing (interphase) cells unaffected. nih.gov Other microtubule destabilizing sulfonamides have been shown to act as tubulin-binding agents, causing a significant disruption of the microtubule network and inhibiting tubulin polymerization in vitro. nih.gov This interference with microtubule dynamics leads to mitotic catastrophe and subsequent apoptosis. nih.gov

Notably, the pyridine (B92270) moiety itself has also been implicated in anti-tubulin effects. Certain pyridine derivatives were found to inhibit the GTP-mediated assembly of porcine brain tubulin in vitro, suggesting that this heterocyclic core can contribute to the interference with mitotic spindle formation. nih.gov

Structure-Activity Relationship (SAR) Elucidation

The biological activity of 6-methoxy-5-methylpyridine-3-sulfonamide derivatives is highly dependent on their chemical structure. Understanding the relationship between specific structural features and their functional effects is crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Part A (Affinity Binding Pocket Interaction): The 2,4-difluoro-N-(2-methoxypyridin-3-yl)benzenesulfonamide moiety was identified as a potent structural element for PI3K inhibitory activity. nih.gov

Part B (Hinge Binding Pocket Interaction): The core aromatic skeleton of this section was varied to optimize interactions within the hinge region of the kinase.

Part C (Ribose Binding Pocket Interaction): Modifications in this region were found to be critical for biological activity. For a series of derivatives with an oxazole (B20620) ring in this position, the substituent at the fifth position of the oxazole was crucial. Amide substituents were found to be more beneficial for ligand-receptor interactions than ester groups. Furthermore, the size of the N-alkyl group on the amide was important; moderately sized groups like isopropyl and cyclopropyl (B3062369) conferred ideal inhibitory activity, whereas groups that were either too small or too large resulted in diminished potency. nih.gov

The following table summarizes the SAR for a selection of derivatives targeting PI3Kα, illustrating the impact of modifications in Part C. nih.gov

| Compound | R Group (Part C) | PI3Kα IC₅₀ (nM) |

| 22a | -COOEt (Ester) | >1000 |

| 22c | -CONH-isopropyl (Amide) | 0.22 |

| 22d | -CONH-cyclopropyl (Amide) | 0.53 |

| 22e | -CONH-methyl (Amide) | 6.5 |

| 22f | -CONH-t-butyl (Amide) | 4.3 |

This table is based on data presented in the referenced literature and is for illustrative purposes.

The development of potent and selective inhibitors relies on rational design principles, which leverage structural information from the biological target. A key strategy in designing derivatives of this compound has been the targeting of multiple related kinases, such as the dual inhibition of PI3K and mTOR. nih.gov This approach is designed to achieve a more complete blockade of a signaling pathway, potentially overcoming resistance mechanisms that can arise from the activation of compensatory pathways. researchgate.net

The design process often begins with the analysis of co-crystal structures of the target enzyme with known ligands. nih.gov This allows for the identification of key binding pockets, such as the affinity pocket, hinge region, and ribose pocket in kinases. nih.gov New derivatives are then designed to optimize interactions within these pockets. A "scaffold hopping" strategy is frequently employed, where the core structure (scaffold) of the molecule is altered while retaining the essential pharmacophoric features required for binding. nih.gov This allows for the exploration of new chemical space and the potential discovery of scaffolds with improved properties.

Furthermore, rational design principles are applied to enhance drug-like properties. For example, while certain modifications may improve potency, they must be balanced with factors like metabolic stability and bioavailability. In the design of PI3K/mTOR inhibitors, it was noted that optimization of a specific region of the molecule (Part C) could be used to improve these pharmacokinetic parameters. nih.gov This iterative process of design, synthesis, and biological evaluation, guided by structural insights, is fundamental to developing derivatives with enhanced target selectivity and therapeutic potential.

Emerging Research Applications and Advanced Research Perspectives for 6 Methoxy 5 Methylpyridine 3 Sulfonamide

Applications in Advanced Materials Science and Optoelectronics

The inherent electronic characteristics of the 6-Methoxy-5-methylpyridine-3-sulfonamide structure make it a theoretical candidate for investigation in advanced materials. The interplay between the electron-rich pyridine (B92270) ring, modified with methoxy (B1213986) and methyl groups, and the strongly electron-withdrawing sulfonamide moiety creates a "push-pull" system, which is a key feature for various optoelectronic applications.

Non-Linear Optical Materials Research

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to the intensity of light, enabling applications such as frequency doubling, optical switching, and data processing. Organic molecules with extended pi-conjugated systems and significant differences in ground- and excited-state dipole moments are prime candidates for NLO materials. researchgate.net

While direct experimental studies on the NLO properties of this compound are not extensively documented, related heterocyclic systems like pyrimidine (B1678525) derivatives have shown promise. nih.gov For instance, a pyrimidine derivative featuring a sulfonamide group was found to have a third-order nonlinear susceptibility superior to known chalcone (B49325) derivatives, highlighting its potential for photonic applications. nih.gov The core structure of this compound, featuring a donor-π-acceptor architecture, makes it a plausible candidate for future NLO research. Theoretical modeling, such as Density Functional Theory (DFT) calculations, could be employed to predict its hyperpolarizability and other NLO parameters, guiding experimental validation. researchgate.net

Chiral Dopants in Liquid Crystal Technologies

Liquid crystal (LC) technologies are foundational to modern displays. The introduction of chiral dopants into a nematic liquid crystal phase can induce a helical structure, leading to the formation of a chiral nematic phase with unique light-modulating properties. mdpi.com Pyridine-based structures are frequently used in the design of liquid crystalline materials due to their rigidity and ability to form hydrogen bonds. mdpi.com

The parent compound, this compound, is not chiral. However, it can serve as a scaffold for the synthesis of chiral derivatives. By introducing a chiral center, for example through modification of the sulfonamide group or other positions on the pyridine ring, novel chiral dopants could be developed. The efficacy of such a dopant would depend on its molecular shape, solubility in the host LC medium, and its helical twisting power. The exploration of this compound as a precursor for chiral dopants remains a prospective area of research.

Role in Intermediates for Complex Molecule Synthesis

The most immediate and well-documented application area for pyridine sulfonamides is in synthetic organic and medicinal chemistry, where they serve as versatile building blocks. acs.org The structure of this compound contains multiple functional groups that can be selectively modified, making it a valuable intermediate for constructing more complex molecules, particularly those with pharmaceutical relevance. acs.orgnih.gov

The pyridine nitrogen can be involved in coordination or alkylation, the sulfonamide group can be further functionalized, and the aromatic ring itself can undergo various substitution reactions. Pyridine sulfonamides are integral components of many biologically active compounds, including enzyme inhibitors and anticancer agents. nih.govmdpi.com For example, researchers have developed potent inhibitors of vascular endothelial growth factor receptor 2 (VEGFR-2) based on a pyridine-sulfonamide hybrid structure. nih.gov Similarly, pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and identified as effective carbonic anhydrase inhibitors. mdpi.com The title compound is a key starting material for creating libraries of such derivatives for drug discovery programs.

Table 1: Potential Synthetic Modifications of this compound

| Functional Group | Potential Reaction Type | Resulting Structure/Use |

| Sulfonamide (-SO₂NH₂) | N-Alkylation / N-Arylation | Introduction of diverse substituents for SAR studies |

| Sulfonamide (-SO₂NH₂) | Condensation Reactions | Formation of heterocyclic rings |

| Pyridine Ring | Nucleophilic Aromatic Substitution | Replacement of methoxy group |

| Pyridine Ring | Electrophilic Aromatic Substitution | Introduction of additional functional groups |

| Methyl Group (-CH₃) | Oxidation | Conversion to carboxylic acid for amide coupling |

Methodological Advancements in Sulfonamide Research

The synthesis of sulfonamides is a mature field, yet innovations continue to emerge, focusing on efficiency, selectivity, and sustainability. Classical methods often involve the reaction of a sulfonyl chloride with an amine in the presence of a base like pyridine. cbijournal.com Recent advancements have introduced new catalysts and reaction conditions to improve yields and simplify purification.

Modern synthetic strategies applicable to pyridine sulfonamides include:

Catalytic Methods: The use of catalysts like zinc oxide nanoparticles or Fe₃O₄-DIPA has enabled solvent-free or magnetically separable reaction systems, enhancing the green credentials of the synthesis. cbijournal.com

One-Pot Multicomponent Reactions: Efficient methods have been developed for the one-pot synthesis of complex pyridine sulfonamides from simple starting materials, often using novel ionic liquids as catalysts. rsc.org

Cross-Coupling Reactions: The formation of the C-N bond to create N-aryl sulfonamides, a challenging transformation due to the low nucleophilicity of sulfonamides, has seen significant progress through advanced cross-coupling techniques. thieme-connect.com

Flow Chemistry and Microwave-Assisted Synthesis: These technologies allow for rapid, controlled, and scalable synthesis of sulfonamide libraries, accelerating the drug discovery process.

These methodological advancements are directly applicable to the synthesis and derivatization of this compound, enabling researchers to build diverse molecular libraries for various screening purposes.

Future Research Directions and Unexplored Potentials of Pyridine Sulfonamides

The future of pyridine sulfonamide research is bright, with numerous avenues for exploration. Based on the known activities of related compounds, this compound and its derivatives hold promise in several key areas.

One major direction is the continued development of enzyme inhibitors . The sulfonamide group is a well-known zinc-binding group, making it a privileged scaffold for targeting metalloenzymes like carbonic anhydrases and matrix metalloproteinases. The pyridine core can be tailored to achieve selectivity for specific enzyme isoforms. mdpi.comresearchgate.net

Another promising area is in anticancer drug development . Pyridine and sulfonamide moieties are present in numerous approved and investigational anticancer drugs. nih.govmdpi.com Hybrids of these scaffolds have been shown to induce apoptosis and inhibit key signaling pathways in cancer cells. nih.gov Systematic modification of the this compound core could lead to the discovery of novel agents targeting kinases or other proteins implicated in cancer.

Table 2: Unexplored Research Potentials

| Research Area | Potential Application | Rationale |

| Medicinal Chemistry | Kinase Inhibitors | Pyridine core is common in kinase-targeting drugs. |

| Medicinal Chemistry | Antibacterial Agents | Sulfonamides are classic antibacterial scaffolds; pyridine enhances solubility. nih.govresearchgate.net |

| Agrochemicals | Herbicides/Fungicides | Sulfonamide derivatives are used in agrochemical formulations. |

| Materials Science | Metal-Organic Frameworks | Pyridine and sulfonamide groups can act as coordinating ligands. lookchem.comacs.org |

Q & A

Q. What are the standard synthetic routes for 6-Methoxy-5-methylpyridine-3-sulfonamide, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves sulfonamide formation via nucleophilic substitution. For example, reacting a pyridine precursor (e.g., 6-methoxy-5-methylpyridine-3-sulfonyl chloride) with ammonia or an amine under controlled conditions. Key steps include:

- Temperature control : Maintain 0–5°C during sulfonyl chloride activation to minimize side reactions (e.g., hydrolysis) .

- Solvent selection : Use pyridine as both solvent and base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the product.

Optimization can employ Design of Experiments (DoE) to evaluate factors like molar ratios, temperature, and reaction time. Fractional factorial designs reduce experimental runs while identifying critical parameters .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze - and -NMR to verify methoxy (-OCH), methyl (-CH), and sulfonamide (-SONH) groups. Compare with databases like PubChem .

- Mass Spectrometry (MS) : Use ESI-MS or HRMS to confirm molecular ion peaks (e.g., [M+H]) and fragmentation patterns.

- HPLC : Assess purity (>95%) with reverse-phase C18 columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives or reaction pathways for this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict electronic properties and reactive sites. For example:

- Reactivity analysis : Calculate Fukui indices to identify nucleophilic/electrophilic regions on the pyridine ring .

- Reaction pathway modeling : Simulate sulfonylation steps using transition-state theory to optimize activation energy .

Machine learning (ML) models trained on reaction databases (e.g., USPTO) can propose novel derivatives with desired bioactivity .

Q. What strategies resolve contradictions in experimental data during reaction scale-up?

- Methodological Answer : Address discrepancies (e.g., yield drop, impurity formation) via:

- Kinetic profiling : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation and adjust feed rates .

- Membrane separation : Employ nanofiltration or liquid-liquid extraction to remove byproducts (e.g., unreacted sulfonyl chloride) .

- DoE validation : Re-optimize parameters (e.g., stirring rate, solvent volume) at larger scales using response surface methodology .

Q. How can researchers evaluate the stability of this compound under varying conditions?

- Methodological Answer : Conduct forced degradation studies:

- Thermal stability : Heat samples at 40–80°C for 24–72 hours; analyze via TGA/DSC for decomposition thresholds .

- Photostability : Expose to UV light (320–400 nm) and monitor degradation products using LC-MS .

- pH-dependent hydrolysis : Test in buffers (pH 1–13) to identify labile bonds (e.g., sulfonamide cleavage) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.